6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose

描述

Molecular Architecture and Stereochemical Configuration

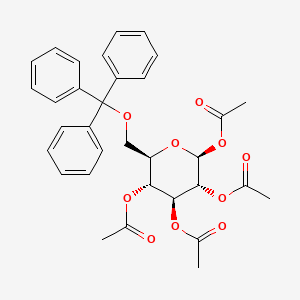

The molecular architecture of this compound reveals a complex arrangement of protecting groups strategically positioned on the glucose scaffold. The compound possesses the molecular formula C₃₃H₃₄O₁₀ with a molecular weight of 590.6 grams per mole. The structural framework consists of a beta-D-glucopyranose ring system where the primary hydroxyl group at the sixth carbon position is protected by a bulky triphenylmethyl group, commonly referred to as the trityl group. Simultaneously, the secondary hydroxyl groups at positions one, two, three, and four are acetylated, providing comprehensive protection of the glucose molecule.

The stereochemical configuration of this compound maintains the natural beta-anomeric configuration at the anomeric carbon, designated as the first carbon position. This beta configuration is characterized by the axial orientation of the acetyl group at carbon-1, which contrasts with the alpha configuration where this group would occupy an equatorial position. The glucose ring adopts the characteristic chair conformation typical of pyranose sugars, with the trityl-protected hydroxymethyl group at carbon-6 positioned in the equatorial orientation to minimize steric hindrance. The compound exhibits specific optical rotation values, with reported measurements of [α]D²⁴ = 45 degrees when measured in pyridine solution.

Physical properties of this compound include a melting point range of 179-181 degrees Celsius, indicating high crystalline stability. The compound appears as a white crystalline solid with demonstrated solubility in various organic solvents including dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol. These solubility characteristics reflect the compound's organic nature and the presence of both polar and nonpolar functional groups within its structure.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions that precisely describe the compound's structure and stereochemistry. The official International Union of Pure and Applied Chemistry name is (2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-[(trityloxy)methyl]tetrahydro-2H-pyran-2-yl acetate. This systematic name provides complete stereochemical information through the use of Cahn-Ingold-Prelog priority rules, designating the absolute configuration at each chiral center within the molecule.

Alternative systematic nomenclature includes the descriptor (2S,3R,4S,5R,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate, which emphasizes the tetraacetate nature of the protecting groups. The compound is also referenced using the abbreviated carbohydrate nomenclature Trt(-6)b-Glc1Ac2Ac3Ac4Ac, where Trt represents the trityl group, Glc indicates glucose, and Ac denotes acetyl groups at the specified positions. This abbreviated notation is particularly useful in carbohydrate chemistry literature for concise structural representation.

Additional recognized synonyms include 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose and 1,2,3,4-Tetra-O-acetyl-6-O-trityl-beta-D-glucopyranose. These names follow traditional carbohydrate nomenclature conventions where the protecting groups are explicitly identified with their positions on the sugar ring. The systematic naming also incorporates the beta-anomeric designation, which is crucial for understanding the stereochemical configuration at the anomeric carbon.

The International Chemical Identifier string for this compound is InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1. This identifier provides a unique computational representation of the molecular structure that can be processed by chemical databases and software systems.

Comparative Analysis with Related Trityl-Protected Glucose Derivatives

Comparative analysis of this compound with related trityl-protected glucose derivatives reveals significant structural and functional relationships within this class of compounds. The most directly related compound is 6-O-Trityl-D-glucose, which serves as a synthetic precursor and shares the characteristic trityl protection at the sixth carbon position. This parent compound possesses the molecular formula C₂₅H₂₆O₆ with a molecular weight of 422.47 grams per mole, representing a significantly less protected derivative compared to the fully acetylated form.

The synthesis of this compound typically proceeds through 6-O-Trityl-D-glucose as an intermediate, where the primary hydroxyl group is first selectively protected with the trityl group, followed by acetylation of the remaining secondary hydroxyl groups. This synthetic relationship demonstrates the modular approach to carbohydrate protection strategies, where selective protection allows for controlled functionalization at specific positions. The acetylation step transforms the partially protected glucose derivative into the fully protected form, dramatically altering its reactivity profile and synthetic utility.

Research has demonstrated that the protective effect of the trityl group at the sixth position is particularly significant in controlling regioselectivity during subsequent synthetic transformations. Studies of related trityl-containing compounds have shown that the bulky triphenylmethyl group can influence molecular packing in crystalline structures and affect conformational preferences. The trityl group acts as a protecting group for the stereogenic center, with research indicating that the absolute configuration of the inducer becomes irrelevant to the packing mode of molecules in crystal structures when trityl protection is employed.

Structural comparison with other protected glucose derivatives, such as 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranose, highlights the unique characteristics imparted by trityl protection. While the tetraacetylated glucose lacks the bulky trityl group, the incorporation of this protecting group at carbon-6 fundamentally alters the compound's steric profile and reactivity. The trityl group provides exceptional stability against nucleophilic attack at the sixth position while maintaining the option for selective deprotection under mild acidic conditions.

| Compound | Molecular Formula | Molecular Weight | Key Protecting Groups | Melting Point |

|---|---|---|---|---|

| This compound | C₃₃H₃₄O₁₀ | 590.6 g/mol | Trityl (C-6), Acetyl (C-1,2,3,4) | 179-181°C |

| 6-O-Trityl-D-glucose | C₂₅H₂₆O₆ | 422.47 g/mol | Trityl (C-6) | 95-97°C |

| 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranose | C₁₄H₂₀O₁₀ | 348.3 g/mol | Acetyl (C-1,2,3,4) | Not specified |

The synthetic utility of this compound in carbohydrate chemistry extends beyond simple protection strategies to encompass its role in complex oligosaccharide synthesis. Research has shown that this compound can serve as an effective glycosyl donor in coupling reactions, where the protective groups can be selectively removed to generate reactive hydroxyl groups for further functionalization. The combination of trityl and acetyl protection provides orthogonal protecting group strategies, allowing for sequential deprotection and functionalization steps in multi-step synthetic sequences.

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-HXBJCGEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: D-Glucose

The synthesis begins with D-glucose or its derivatives. The initial step often involves the protection of the hydroxyl groups to prevent unwanted reactions during further modifications.

Formation of 6-O-Trityl-D-Glucose

Reagents : D-glucose (1 g), Trityl chloride (1.7 g), anhydrous pyridine (120 mL).

-

- Dissolve D-glucose in anhydrous pyridine.

- Add Trityl chloride to the solution.

- Heat the mixture at 80 °C for approximately 18 hours.

- Cool to room temperature and remove pyridine under reduced pressure.

- Extract the residue with dichloromethane (DCM) and concentrate to obtain crude 6-O-trityl-D-glucose.

- Purify using flash chromatography.

Yield : Approximately 80%.

Acetylation of 6-O-Trityl-D-Glucose

Reagents : Acetic anhydride (1.7 kg), DMAP (17 g), ice water.

-

- To the 6-O-trityl-D-glucose solution, add acetic anhydride dropwise while stirring.

- Introduce DMAP after the addition is complete and stir overnight at room temperature.

- Pour the reaction mixture into ice water to precipitate the product.

- Filter and wash with ethanol; then recrystallize from hot ethanol.

Yield : Approximately 68%.

Characterization of the Product

The final product, this compound, can be characterized by various analytical techniques:

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₄O₁₀ |

| Molecular Weight | 590.63 g/mol |

| Melting Point | 165-166 °C |

| Solubility | Soluble in organic solvents like DCM and ethanol |

Applications

This compound has several applications in organic synthesis:

Glycosylation Reactions : It serves as a building block for synthesizing complex carbohydrates by allowing selective deprotection of functional groups.

Biochemical Research : Used in studies involving enzyme interactions and carbohydrate functionalities.

化学反应分析

Types of Reactions

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it back to its parent glucose derivative.

Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the parent glucose derivative .

科学研究应用

Carbohydrate Metabolism Studies

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose serves as a stable surrogate for glucose in metabolic studies due to its resistance to enzymatic hydrolysis. This property allows researchers to investigate carbohydrate metabolism without rapid degradation of the substrate .

Enzyme Kinetics

This compound is utilized as a substrate in enzyme kinetics studies. It helps elucidate the mechanisms of carbohydrate-active enzymes by providing insights into substrate specificity and enzyme efficiency .

Protein-Carbohydrate Interactions

The compound's acetylated form enhances its utility in studying protein-carbohydrate interactions. Its structural similarity to glucose allows it to mimic natural substrates in binding assays, facilitating the exploration of glycoprotein functions and interactions .

Synthesis and Application in Glycosylation Reactions

A study demonstrated the synthesis of this compound from D-glucose through regioselective protection and subsequent acetylation. The resultant compound was used as a glycosyl donor in oligosaccharide synthesis, showcasing its utility in producing complex carbohydrate structures .

Investigating Enzyme Specificity

In another study, this compound was employed to analyze the specificity of glycosyltransferases. The research highlighted how variations in substrate structure influence enzyme activity and selectivity .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Carbohydrate Metabolism | Used as a glucose surrogate | Enhanced stability allows prolonged studies |

| Enzyme Kinetics | Serves as a substrate for enzyme assays | Insights into enzyme efficiency and substrate binding |

| Protein-Carbohydrate Interactions | Mimics natural substrates for binding studies | Facilitates understanding of glycoprotein functions |

| Glycosylation Reactions | Acts as a glycosyl donor in oligosaccharide synthesis | Enables production of complex carbohydrates |

作用机制

The mechanism of action of 6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose involves its interaction with specific molecular targets. The trityl and acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This protection is crucial in multi-step synthesis processes, where selective deprotection can yield desired intermediates .

相似化合物的比较

Substituent Effects on Reactivity and Stability

- Trityl Group (6-O-Trityl): The bulky trityl group confers steric protection, making the compound resistant to nucleophilic attack at C6. It is selectively removable under mild acidic conditions (e.g., dilute acetic acid), enabling sequential deprotection strategies .

- Tosyl Group (6-O-Tosyl): The electron-withdrawing tosyl group enhances leaving-group ability at C6, facilitating nucleophilic substitution (e.g., azide or iodide displacement) .

- Acetyl Groups: All compounds share 1,2,3,4-O-acetylation, which stabilizes the pyranose ring and prevents unwanted side reactions. Acetyl groups are typically removed under basic conditions (e.g., NaOMe/MeOH) .

Solubility and Physical Properties

- The trityl derivative’s lipophilicity (C₃₃H₃₅O₁₁) makes it soluble in chloroform or dichloromethane but insoluble in water. In contrast, the non-tritylated analog (C₁₄H₂₀O₁₀) exhibits higher polarity and solubility in polar aprotic solvents like DMSO .

- The tosyl derivative (C₂₁H₂₆O₁₂S) has intermediate solubility due to the sulfonate group, while the glucopyranosyl chloride (C₁₄H₁₉ClO₉) is hygroscopic and moisture-sensitive .

Glycobiology and Drug Development

- The trityl-protected glucose derivative is pivotal in synthesizing complex glycans for studying carbohydrate-protein interactions, such as lectin binding .

- Methyl tetra-O-acetyl-glucopyranuronate () has been crystallographically characterized, highlighting the importance of stereochemical fidelity in uronic acid-based drug conjugates .

Stability and Characterization

- Trityl derivatives require careful handling under acidic conditions, whereas acetylated analogs are stable in neutral/basic environments.

- Advanced techniques like ¹H NMR and X-ray crystallography (e.g., ) are essential for confirming the absolute configuration of such compounds .

生物活性

6-Trityl-1,2,3,4-tetra-O-acetyl-beta-D-glucose (commonly referred to as trityl glucose) is a derivative of glucose characterized by the presence of a trityl group at the sixth carbon and acetyl groups at the first, second, third, and fourth positions. This compound has garnered significant interest in carbohydrate chemistry due to its unique structural modifications that enhance its reactivity and utility in synthetic applications.

- Molecular Formula : C₃₃H₃₄O₁₀

- Molecular Weight : 590.63 g/mol

The bulky trityl group serves as a protective mechanism for the hydroxyl group at C-6, allowing for selective modifications at other positions on the glucose molecule. This selective protection strategy is crucial for synthesizing complex carbohydrates with specific functionalities.

Biological Activity Overview

The biological activity of this compound primarily stems from its role as an intermediate in glycosylation reactions. These reactions are fundamental in carbohydrate chemistry, facilitating the formation of glycosides and oligosaccharides that exhibit various biological properties.

Applications in Research

- Glycosylation Reactions : The compound is extensively used in glycosylation reactions to form complex carbohydrates. The selective deprotection of the trityl group allows chemists to control glycosidic bond formation.

- Antitumor and Antiviral Activity : In vitro studies have indicated that this compound exhibits antitumor and antiviral properties. It has been shown to interact with various enzymes and biomolecules, enhancing its potential as a therapeutic agent .

- Carbohydrate Synthesis : This compound plays a vital role in synthesizing well-defined carbohydrate structures that can be utilized in studying biological processes such as cell recognition and immune responses.

Case Study 1: Interaction with GLUT Transporters

Recent research demonstrated that glycoconjugates derived from modifications at the C-6 position of glucose exhibit increased affinity for GLUT transporters responsible for sugar transport to cancer cells. These derivatives showed pro-apoptotic properties and reduced clonogenic potential in cancer cells .

Case Study 2: Synthesis of Glycoconjugates

A study involving the synthesis of glycoconjugates highlighted the utility of trityl glucose in forming compounds with enhanced biological activity. The modifications allowed for better binding to GLUT1 transporters, facilitating targeted delivery to pathological cells .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-O-Acetyl-beta-D-glucose | Acetylated at position one | Simpler structure; less sterically hindered |

| 6-O-Trityl-beta-D-glucose | Tritylated only at position six | Lacks acetylation; different reactivity |

| 2-Acetamido-2-deoxy-D-glucose | Contains an amide instead of acetyl groups | Different functional group; altered activity |

| 6-O-Benzoyl-beta-D-glucose | Benzoylated at position six | Different aromatic group; unique properties |

This comparative analysis illustrates the diversity within glycoside chemistry while highlighting the unique features of this compound due to its combination of acetyl and trityl modifications.

常见问题

Q. What are the key parameters to optimize in the synthesis of 6-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucose to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions : Use acid-catalyzed condensation (e.g., with acetic anhydride and trityl chloride) under controlled temperature (typically 25–40°C) to prevent side reactions. Solvent choice (e.g., anhydrous pyridine or DMF) is critical for maintaining reactivity .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from chloroform/methanol mixtures improves purity. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

- Yield Optimization : Stepwise acetylation and tritylation, with intermediate quenching to isolate protected intermediates, can enhance overall yield (>60%) .

Q. Which spectroscopic and analytical methods are most effective for structural characterization of 6-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucose?

Methodological Answer:

Q. How can researchers design experiments to evaluate synergistic effects of 6-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucose with anticancer agents?

Methodological Answer:

- In Vitro Combination Studies : Use cell viability assays (e.g., MTT) with dose matrices (e.g., 0.1–100 µM) to calculate combination indices (CI) via the Chou-Talalay method. Test against cisplatin or doxorubicin in cancer cell lines (e.g., MCF-7, HeLa) .

- Mechanistic Analysis : Perform RNA-seq or proteomics to identify pathways affected by the compound alone vs. in combination. Focus on glucose metabolism or apoptosis regulators .

Q. What methodological challenges arise in the targeted delivery of 6-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucose, and how can they be addressed?

Methodological Answer:

- Challenge : Poor aqueous solubility and non-specific biodistribution.

- Solutions :

- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance solubility and passive tumor targeting (EPR effect) .

- Ligand Conjugation : Attach folic acid or aptamers to nanoparticles for active targeting of cancer cell receptors .

- In Vivo Tracking : Radiolabel with 18F for PET imaging to monitor biodistribution in murine models .

Q. How can structural modifications of 6-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucose improve its bioactivity or stability?

Methodological Answer:

- Modification Strategies :

- Activity Testing : Compare cytotoxicity (IC50) and metabolic stability (microsomal assay) of derivatives vs. parent compound .

Contradictions and Considerations

- Synthesis Routes : emphasizes thioglucose derivatives for anticancer applications, while focuses on pentaacetyl glucose. Researchers must validate whether trityl-acetyl modifications retain bioactivity observed in related compounds .

- Toxicity Data : Limited toxicity profiles for 6-Trityl-1,2,3,4-tetra-O-acetyl-β-D-glucose exist. Preclinical studies should prioritize acute toxicity assays (e.g., LD50 in rodents) before clinical translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。